

Direct Violet 1 molecular structure and formula.

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Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B15568027

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An In-depth Technical Guide to Direct Violet 1

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological activity of **Direct Violet 1**. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.

Molecular Structure and Chemical Formula

Direct Violet 1, also known by its synonyms C.I. **Direct Violet 1**, C.I. 22570, Direct Violet N, and Direct Violet 4RB, is a double azo dye.^{[1][2]} Its chemical identity is well-defined by its molecular formula and IUPAC name.

The molecular formula for **Direct Violet 1** is $C_{32}H_{22}N_6Na_2O_8S_2$.^{[1][2][3][4][5][6]} Its IUPAC name is disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatophthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate.^[4] The structure consists of two azo groups, which are responsible for its characteristic color.

Physicochemical Properties

Direct Violet 1 is a reddish-brown powder with specific solubility characteristics.^{[1][2]} A summary of its key quantitative properties is provided in the table below.

Property	Value	Reference
Molecular Weight	728.66 g/mol	[1][2][3]
CAS Registry Number	2586-60-9	[1][3]
Appearance	Reddish-brown powder	[1][2]
Solubility in Water	62.5 mg/mL (with ultrasonic agitation)	[3]
Solubility in Alcohol	Slightly soluble	[1]
Solubility in Others	Insoluble in other organic solvents	[1]

Experimental Protocols

The manufacturing process for **Direct Violet 1** involves a double diazotization and coupling reaction.[1]

Materials:

- 4-(4-Aminophenyl)benzenamine (Benzidine)
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)
- Sodium carbonate (Na_2CO_3) or other suitable base

Procedure:

- Double Diazotization: 4-(4-Aminophenyl)benzenamine is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is then added slowly to carry out the double diazotization, forming the tetra-azotized intermediate.

- **Coupling Reaction:** In a separate vessel, two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid are dissolved in an alkaline solution (e.g., sodium carbonate) and cooled.
- The tetra-azotized solution is then slowly added to the solution of the coupling component under acidic conditions while maintaining a low temperature to facilitate the coupling reaction.
- The reaction mixture is stirred until the coupling is complete.
- The resulting **Direct Violet 1** dye is then precipitated, filtered, washed, and dried.

A general HPLC method for the analysis of azo dyes like **Direct Violet 1** can be adapted as follows. This method is useful for determining the purity of the dye.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 stationary phase column

Mobile Phase:

- A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

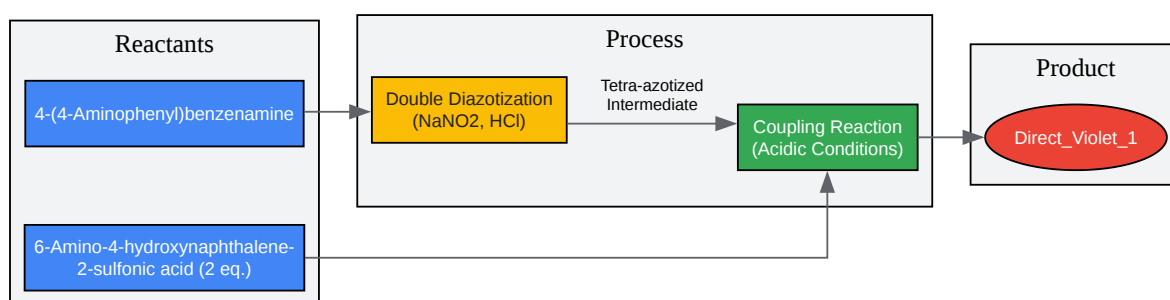
Procedure:

- **Sample Preparation:** A standard solution of **Direct Violet 1** is prepared by dissolving a known amount in the mobile phase.
- **Injection:** The sample is injected into the HPLC system.
- **Detection:** The eluting compounds are monitored at the wavelength of maximum absorbance for **Direct Violet 1**.
- **Quantification:** The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.

Biological Activity and Signaling Pathways

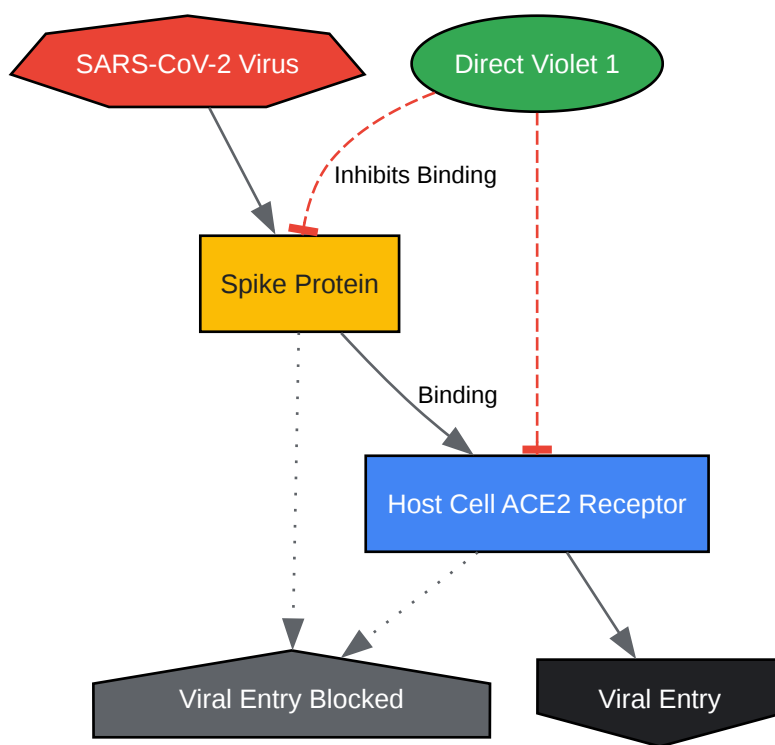
Recent research has identified **Direct Violet 1** as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, with IC_{50} values in the range of 1.47-2.63 μ M.[3][7] This inhibitory action blocks the entry of the virus into host cells.

Visualizations



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Caption: Synthesis pathway of **Direct Violet 1**.



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